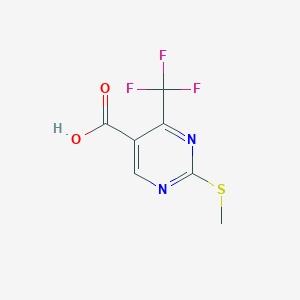

2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (MTP-5-COOH) is an organic compound that is used in the synthesis of various pharmaceuticals and other compounds. It is a colorless solid with a melting point of 140°C and a boiling point of 308°C. It is soluble in water, ethanol, and methanol, and is insoluble in most organic solvents. MTP-5-COOH has been used in the synthesis of many compounds and has been studied for its potential applications in medicine and other scientific fields.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

5-Pyrimidyllithium species, with substituents like trifluoromethyl, are stable and can produce 5-carboxylic acids in high yields from various dibromo and dichloro pyrimidines. The synthesis involves halogen/metal permutation and carboxylation, or deprotonation with lithium diisopropylamide before reaction with dry ice. However, substrates like 2-bromo-4-(trifluoromethyl)pyrimidine yield the expected carboxylic acids in poor yields. A major side reaction during these processes is the formation of bipyrimidines, which can proceed through two competing pathways (Schlosser, Lefebvre, & Ondi, 2006).

Synthesis of Trifluoromethylated Analogues

4-(Trifluoromethyl)pyrimidin-2(1H)-ones are used to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters, both in racemic and enantiopure forms. The presence of a CF3 group and its interaction with ester group stabilizes certain molecular conformations. This synthesis route provides a method to create novel molecules for further research and application (Sukach et al., 2015).

Synthesis of Pyrimidin-6-yl Amino Acids

The synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids is achieved through reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate. The derivatives synthesized in this route have demonstrated fungicidal properties, indicating potential applications in agriculture or medicine (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).

Synthesis of Dihydropyrimidine Products

Alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomer are synthesized by the Atwal-Biginelli cyclocondensation reaction. This synthesis pathway is crucial as these dihydropyrimidine products are otherwise inaccessible and enrich the molecular diversity of their related derivatives (Nishimura et al., 2011).

Postsynthetic Modification of Oligonucleotides

Postsynthetic modification of oligonucleotides containing 2′‐deoxy‐5‐trifluoromethyluridine and 2′‐deoxy‐5‐trifluoromethylcytidine involves converting the trifluoromethyl group at the C5 position of pyrimidine bases into a variety of carboxylic acid equivalents. This process has significant implications for genetic engineering and biotechnological applications (Ito, Yamamoto, & Hari, 2019).

Propiedades

IUPAC Name |

2-methylsulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2S/c1-15-6-11-2-3(5(13)14)4(12-6)7(8,9)10/h2H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPUESBDOBYRQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425096 |

Source

|

| Record name | 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

CAS RN |

149771-17-5 |

Source

|

| Record name | 2-(Methylthio)-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)

![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)